molecular formula C21H24N4O6 B11287115 N-(2,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11287115
M. Wt: 428.4 g/mol
InChI Key: UJLDJPAUUPYRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-DIMETHOXYPHENYL)-2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the ethyl, methoxy, and methyl groups through various substitution reactions. The final step involves the acylation of the intermediate compound with 2,4-dimethoxyphenyl acetic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The use of automated reactors and continuous flow chemistry can further streamline the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation and nitration reactions are possible with appropriate reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-(2,4-DIMETHOXYPHENYL)-2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its application, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    2-(3-METHYL-BENZO[1,4]DIOXIN-2-YL)-PYRIDINE: Shares a similar pyridine structure.

    Benzene, toluene, ethylbenzene, xylene: Common aromatic compounds with similar functional groups.

Uniqueness

N-(2,4-DIMETHOXYPHENYL)-2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is unique due to its specific combination of functional groups and the pyrido[2,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H24N4O6

Molecular Weight

428.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C21H24N4O6/c1-6-12-10-22-19-17(18(12)31-5)20(27)25(21(28)24(19)2)11-16(26)23-14-8-7-13(29-3)9-15(14)30-4/h7-10H,6,11H2,1-5H3,(H,23,26)

InChI Key

UJLDJPAUUPYRRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.